3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with pyridin-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring, showing different biological activities.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: A more complex structure with pyrazole and furan rings.
Uniqueness
3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is unique due to its specific combination of the furan ring and pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-4-6-16-11(9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXMFLLEJPUEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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